molecular formula C12H10F2O B11896939 1-(Difluoromethyl)-2-methoxynaphthalene

1-(Difluoromethyl)-2-methoxynaphthalene

Cat. No.: B11896939
M. Wt: 208.20 g/mol
InChI Key: HUZCFBMTQAFJIL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-methoxynaphthalene (CAS 1261788-15-1) is a high-purity organic compound with a molecular formula of C12H10F2O and a molecular weight of 208.20 g/mol . This naphthalene derivative is of significant interest in pharmaceutical research, particularly in the development of synthetic pathways for active pharmaceutical ingredients (APIs). Its structure, which incorporates a difluoromethyl group on a methoxynaphthalene scaffold, is closely related to key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen . The acylation of the parent compound, 2-methoxynaphthalene, is a critical and well-studied model reaction in the synthesis of such therapeutics, highlighting the value of substituted 2-methoxynaphthalenes in exploring more efficient and environmentally benign catalytic processes . As a building block, it enables researchers to investigate structure-activity relationships and develop new synthetic methodologies, especially using heterogeneous acid catalysts. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethyl)-2-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,12H,1H3

InChI Key

HUZCFBMTQAFJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(F)F

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 Difluoromethyl 2 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The general mechanism involves the attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. dalalinstitute.com

For 1-(difluoromethyl)-2-methoxynaphthalene, the regioselectivity of EAS is governed by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH3) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the difluoromethyl group (-CF2H) is a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms, and it is expected to be a meta-director.

Given the opposing effects of these two groups, the position of electrophilic attack on the this compound ring would be a result of the dominant directing influence. The highly activating nature of the methoxy group typically dictates the substitution pattern. Therefore, electrophiles are predicted to preferentially attack the positions ortho and para to the methoxy group. In the case of this compound, the positions of interest are C4, and C6. The C3 position is sterically hindered by the adjacent difluoromethyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst. libretexts.orgyoutube.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric and sulfuric acids. libretexts.orgyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.orgyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

The specific outcomes of these reactions on this compound would require experimental verification to confirm the precise regioselectivity due to the combined electronic and steric influences of the substituents.

Nucleophilic Substitution Reactions Involving the Difluoromethyl Group

The difluoromethyl group, while generally considered unreactive towards nucleophilic attack due to the strength of the C-F bonds, can undergo substitution under specific conditions. The presence of two fluorine atoms polarizes the C-H bond, making the hydrogen slightly acidic. nih.gov This allows for deprotonation by a strong base to generate a difluoromethyl anion. nih.govchemrxiv.org This anion is a highly reactive intermediate that can then react with various electrophiles. nih.gov

However, direct nucleophilic displacement of a fluoride (B91410) ion from the difluoromethyl group is challenging due to the high C-F bond energy and the poor leaving group ability of the fluoride ion. Reactions involving nucleophilic substitution on the difluoromethyl group often proceed through alternative mechanisms, such as the generation of a difluorocarbene intermediate. sioc.ac.cncas.cn This can be achieved under basic conditions where elimination of a proton and a leaving group from a suitable precursor occurs. sioc.ac.cn

Oxidation and Reduction Pathways of Functional Groups

The functional groups of this compound present distinct opportunities for oxidation and reduction reactions.

Oxidation: The methoxy group can potentially be cleaved under oxidative conditions to yield a naphthoquinone derivative. The naphthalene ring itself can also be oxidized, although this typically requires harsh conditions and can lead to ring cleavage. The difluoromethyl group is generally resistant to oxidation.

Reduction: The naphthalene ring can be reduced to form tetralin or decalin derivatives under catalytic hydrogenation conditions. The methoxy group is generally stable to these conditions. The difluoromethyl group is also typically resistant to reduction. However, specific reagents might be able to achieve defluorination under certain conditions.

Radical Reaction Pathways and Intermediates

The difluoromethyl group can participate in radical reactions, which have become a powerful tool in organic synthesis for forming C-C and C-heteroatom bonds. researchgate.netresearchgate.net

Mechanism of Difluorinated Radical Generation

The generation of a difluoromethyl radical (•CF2H) from a suitable precursor is the key step in initiating radical reactions. jlu.edu.cn Several methods have been developed for this purpose, often involving the use of a radical initiator or photoredox catalysis. sioc.ac.cnresearchgate.net For instance, reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) can generate the •CF2H radical under mild conditions. sunderland.ac.uk The electrophilicity of the difluoromethyl radical is lower than that of the trifluoromethyl radical, and it is often considered a nucleophilic radical. nih.gov To enhance its reactivity in certain transformations, the difluoromethyl precursor can be equipped with a removable electron-withdrawing group. nih.gov

Radical Cyclization and Addition Reactions

Once generated, the difluoromethyl radical can undergo various reactions, including addition to alkenes and alkynes, and cyclization reactions. beilstein-journals.orgnih.gov In the context of a molecule like this compound, if an unsaturated moiety were present elsewhere in the molecule or introduced through derivatization, intramolecular radical cyclization could be a viable pathway to construct complex polycyclic systems. nih.govrsc.orgrsc.org These radical cascade reactions, often initiated by visible light, provide an efficient and environmentally friendly approach to synthesizing complex heterocyclic compounds. nih.gov

Functionalization and Derivatization Strategies of the Naphthalene Scaffold

The this compound scaffold can be further functionalized to create a variety of derivatives with potentially interesting properties.

Modification of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group, which can then be used as a handle for further reactions, such as etherification or esterification.

Introduction of New Substituents: As discussed in the electrophilic aromatic substitution section, various functional groups can be introduced onto the naphthalene ring. These new substituents can then be further manipulated. For example, a nitro group can be reduced to an amino group, which can then be diazotized and replaced with a wide range of other functionalities through Sandmeyer-type reactions. utexas.edu

Cross-Coupling Reactions: If a halogen is introduced onto the naphthalene ring, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. These reactions would significantly expand the structural diversity of accessible derivatives.

Derivatization via the Difluoromethyl Group: While direct functionalization of the difluoromethyl group is challenging, the generation of a difluoromethyl anion or radical, as discussed previously, opens up possibilities for introducing new groups at this position.

The strategic combination of these functionalization and derivatization approaches allows for the synthesis of a broad library of compounds based on the this compound core structure.

Site-Selective Functionalization

The functionalization of the naphthalene core in this compound presents a significant challenge in regioselectivity. The inherent electronic properties of the substituents typically direct reactions to specific positions. The powerful ortho-, para-directing methoxy group at the C2 position strongly activates the C1 and C3 positions for electrophilic substitution. However, with the C1 position already occupied, the C3 position is the most electronically favored site for reactions like halogenation or nitration. The difluoromethyl group at C1 is deactivating and would direct incoming electrophiles to the meta positions (relative to itself) on the second ring (C5 and C7).

Modern synthetic methods, however, allow for functionalization that overrides these electronic biases. Transition-metal catalysis, particularly with ruthenium, enables the selective activation of remote C-H bonds by employing directing groups. rsc.orgrsc.orgacs.org For a derivative of this compound, a directing group could be temporarily installed elsewhere on the molecule to steer a catalyst to a specific, otherwise inaccessible, C-H bond, such as at the C5 or C8 positions. rsc.orgacs.org

For instance, a strategy involving a phosphine-coordinated ruthenium catalytic system can achieve high site-selectivity for remote positions. rsc.org This method relies on the catalyst coordinating to a directing group and activating a distant C-H bond through the formation of a large metallacycle, thereby bypassing the more electronically favored positions.

Table 1: Comparison of Strategies for Site-Selective Functionalization
StrategyMechanismPredicted Outcome on Naphthalene RingReference Principle
Electronic-Directed (e.g., Electrophilic Aromatic Substitution)Reaction proceeds at the most nucleophilic site based on substituent effects (-OCH₃ is activating, -CF₂H is deactivating).Major product functionalized at C3. Minor products on the second ring.Standard aromatic chemistry principles.
Catalyst-Directed (e.g., Ruthenium-Catalyzed C-H Activation)A directing group guides a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized.Functionalization at remote positions (e.g., C5, C8) is possible with high selectivity, overriding electronic effects. rsc.orgrsc.orgacs.org

Introduction of Other Functional Groups

Beyond C-H functionalization of the aromatic core, other functional groups can be introduced by leveraging the reactivity of the existing moieties. A particularly innovative approach involves the transformation of the difluoromethyl group itself.

While the -CF₂H group is often considered a stable terminal functional group, recent studies have shown it can act as a masked nucleophile. acs.org Through the application of a Brønsted superbase combined with a Lewis acid, the acidic proton of the difluoromethyl group can be removed. This deprotonation generates a reactive Ar-CF₂⁻ carbanionic species. This nucleophilic intermediate can then react with a wide array of electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethylated position. This transforms the -CF₂H group from a passive substituent into a reactive handle for introducing significant molecular complexity. acs.org

Table 2: Reactivity of Functional Groups in this compound
Functional GroupTransformationReagents/ConditionsResultReference Principle
Difluoromethyl (-CF₂H)Deprotonation to form a nucleophilic Ar-CF₂⁻ synthon.Brønsted superbase (e.g., KN(iPr)₂) and Lewis acid (e.g., B₃N₃Me₆).Enables reaction with electrophiles (aldehydes, ketones, aryl halides) to form Ar-CF₂-R linkages. acs.org
Naphthalene RingPhotocatalytic DifluoromethylationPhotoredox catalyst, CF₂H source (e.g., NaSO₂CF₂H), visible light.Introduction of a second -CF₂H group via a radical mechanism. mdpi.com
Methoxy (-OCH₃)Ether CleavageStrong acid (e.g., HBr, BBr₃).Conversion of the methoxy group to a hydroxyl group, yielding 1-(difluoromethyl)naphthalen-2-ol.Standard organic chemistry transformation.

This method provides a complementary strategy to C-H activation for elaborating the structure of this compound, focusing on building out from the difluoromethyl substituent rather than the aromatic ring.

Mono- versus Bis-Difluoromethylation Control

The synthesis of this compound requires precise control to prevent the formation of bis-difluoromethylated byproducts. The methoxy group strongly activates the naphthalene ring, making it susceptible to multiple substitutions under harsh difluoromethylation conditions.

Direct difluoromethylation of 2-methoxynaphthalene (B124790) using radical precursors (e.g., from HCF₂SO₂Cl) or nucleophilic reagents (e.g., TMSCF₂H) can lead to mixtures of mono- and bis-substituted products. rsc.org Achieving high selectivity for the mono-substituted product often relies on careful control of stoichiometry, temperature, and reaction time. The introduction of the first electron-withdrawing -CF₂H group deactivates the ring, which inherently slows down the second substitution, aiding in mono-substitution. However, forcing conditions can easily lead to over-reaction.

A more robust strategy for ensuring mono-difluoromethylation involves a convergent synthesis where the difluoromethylated ring is constructed in a controlled manner. One such method is the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. This approach builds the naphthalene skeleton with the difluoromethyl group already installed, completely avoiding the issue of controlling the degree of substitution on a pre-existing naphthalene ring.

The challenge of introducing multiple CF₂ groups is a known synthetic hurdle, often requiring harsh conditions and resulting in decreasing yields with each addition. rug.nl Therefore, synthetic strategies that build the core structure, rather than functionalizing it late-stage, offer superior control for producing mono-difluoromethylated arenes like this compound.

Table 3: Synthetic Strategies for Controlling Difluoromethylation
StrategyDescriptionControl over Mono-substitutionKey Challenge
Direct C-H DifluoromethylationA difluoromethylating reagent is reacted directly with 2-methoxynaphthalene.Moderate to Poor. Relies on stoichiometry and reaction conditions.Risk of over-reaction leading to bis- and poly-substituted products.
Convergent Ring ConstructionThe naphthalene ring is synthesized from precursors that already contain the difluoromethyl group.Excellent. The number of -CF₂H groups is fixed by the starting material.Requires a more complex, multi-step synthesis of the starting materials.

Mechanistic Investigations and Computational Studies in Difluoromethylated Naphthalenes

Experimental Mechanistic Elucidations

Experimental techniques offer direct evidence for the presence of intermediates and the nature of transition states, providing a solid foundation for mechanistic proposals. In the field of difluoromethylated naphthalenes, a range of methods have been employed to probe the intricate steps of these chemical transformations.

Spectroscopic Monitoring of Reaction Progress

The real-time observation of chemical reactions through spectroscopic methods enables the identification of transient species and allows for the tracking of reactant and product concentrations over time. rsc.org Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable in this context. For example, in a radical-mediated difluoromethylation of 2-methoxynaphthalene (B124790), in-situ FTIR can monitor the disappearance of the starting material and the emergence of characteristic C-H stretching vibrations from the newly installed difluoromethyl group.

A hypothetical study could involve monitoring the progress of the radical difluoromethylation of 2-methoxynaphthalene. The reaction might be initiated using a radical initiator like azobisisobutyronitrile (AIBN) with a suitable difluoromethylating agent.

Table 1: Hypothetical Spectroscopic Data for Reaction Monitoring

Time (min)Concentration of 2-methoxynaphthalene (M)Concentration of 1-(difluoromethyl)-2-methoxynaphthalene (M)Key IR Signal (cm⁻¹)
00.100.00~2960 (methoxy C-H)
150.070.03~2905 (CHF₂)
300.040.06~2905 (CHF₂)
600.010.09~2905 (CHF₂)
120<0.01>0.09~2905 (CHF₂)

This table presents representative data and does not reflect actual experimental results.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the movement of atoms and functional groups during a chemical reaction. wikipedia.org By substituting an atom with a stable, heavier isotope, chemists can gain insights into bond-forming and bond-breaking events. wikipedia.orgresearchgate.net In the context of difluoromethylation, deuterium (B1214612) labeling is a common strategy.

For instance, to investigate the mechanism of a C-H difluoromethylation of 2-methoxynaphthalene, one could use a starting material deuterated at the C1 position. If the reaction proceeds through a direct C-H activation at this site, the deuterium atom would be absent in the resulting this compound. The presence or absence of the deuterium label in the product can thus help to distinguish between different mechanistic possibilities. In a mechanochemical difluoromethylation study of ketones, a deuterated acetonaphthone derivative was used to probe the reaction pathway, revealing the formation of products with both CF₂H and CF₂D groups.

Trapping of Radical Intermediates

Many difluoromethylation reactions are believed to occur via radical mechanisms. rsc.org A common experimental approach to confirm the involvement of radical intermediates is the use of radical scavengers or trapping agents. researchgate.net The inhibition of the reaction or the formation of a trapped adduct provides strong support for a radical pathway. researchgate.netrsc.org

Typical radical traps include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and butylated hydroxytoluene (BHT). researchgate.net In a proposed radical difluoromethylation of 2-methoxynaphthalene, the addition of TEMPO would be expected to quench the reaction by intercepting the key difluoromethyl radical (•CHF2) or a naphthalene-based radical intermediate. The detection of a TEMPO-CHF2 adduct, often by mass spectrometry or NMR, would serve as compelling evidence for the presence of the •CHF2 radical. Such radical trapping experiments have been successfully employed to support the proposed mechanisms of various photocatalytic difluoromethylation reactions. mdpi.com

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a molecular-level view of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a standard computational method for exploring the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most probable reaction pathway.

In the case of the difluoromethylation of 2-methoxynaphthalene, DFT calculations can be employed to compare the energetic feasibility of different proposed mechanisms. For example, the energy profile of a direct C-H activation pathway can be compared with that of a mechanism involving a single-electron transfer (SET) followed by radical coupling. These calculations help to identify the pathway with the lowest energy barrier, which is generally the most likely to occur. DFT has been used to support a palladium-catalyzed insertion mechanism for the synthesis of difluoromethylated naphthalenes. rsc.org

Table 2: Hypothetical Calculated Energies for a Proposed Difluoromethylation Pathway

SpeciesRelative Energy (kcal/mol)
Reactants (2-methoxynaphthalene + •CHF₂)0
Radical Addition Transition State+4.8
Naphthalene (B1677914) Radical Intermediate-11.2
H-atom Abstraction Transition State+1.9
Product (this compound)-42.5

This table presents representative data and does not reflect actual DFT calculation results.

Molecular Orbital (MO) Calculations for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and predicting their reactivity. nih.gov The analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly useful for predicting the sites of chemical reactions. chemrxiv.orgucsb.edu

For 2-methoxynaphthalene, MO calculations can predict the most nucleophilic or electrophilic positions on the naphthalene ring. In a radical difluoromethylation reaction, the distribution of spin density in the naphthalene radical cation can be calculated to predict the most probable site of attack by a nucleophilic difluoromethylating agent. Conversely, for an electrophilic difluoromethyl radical, the site with the highest electron density would be the most likely point of attack. For 2-methoxynaphthalene, the HOMO is generally localized on the naphthalene ring, with the largest coefficient at the C1 position. This indicates that the C1 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack, which is consistent with the observed regioselectivity in many electrophilic aromatic substitution reactions of this substrate.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of mechanistic chemistry, providing critical insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For the difluoromethylation of a naphthalene derivative like 2-methoxynaphthalene, the reaction can proceed through various pathways, each with its characteristic transition state.

A common method for the difluoromethylation of aromatic C-H bonds involves radical intermediates. The difluoromethyl radical (•CF2H) is known to be more stable than the trifluoromethyl radical (•CF3) and the monofluoromethyl radical (•CH2F). rsc.org Its geometry is also a key factor, exhibiting a greater degree of pyramidalization compared to the methyl radical, which influences its reactivity and the stereochemistry of its additions. rsc.org

Computational studies on related systems, such as the electrophilic dearomatization of naphthalenes, have shown that the formation of transition states can be highly dependent on the catalyst and the specific substitution pattern of the naphthalene ring. rsc.org For the C-H difluoromethylation of 2-methoxynaphthalene to yield this compound, a plausible transition state would involve the approach of the •CF2H radical to the C1 position of the naphthalene ring. The methoxy (B1213986) group at C2 is an ortho-, para-directing activator, making the C1 position electronically favorable for electrophilic or radical attack.

Illustrative Transition State Parameters for Aromatic C-H Difluoromethylation

ParameterValueDescription
Activation Energy (ΔG‡) 15-25 kcal/molThe free energy barrier for the reaction, indicating the kinetic feasibility.
Imaginary Frequency -300 to -500 cm⁻¹A single imaginary frequency in the vibrational analysis confirms the structure as a true transition state.
C1-C(F2H) Bond Length ~2.0-2.2 ÅThe forming bond between the naphthalene C1 and the carbon of the difluoromethyl group is elongated.
C1-H Bond Length ~1.2-1.4 ÅThe C-H bond being broken is stretched compared to its ground state length.
Out-of-Plane Bending Angle VariableThe geometry at the C1 carbon of the naphthalene ring may deviate from planarity.

Note: The values in this table are illustrative and based on general computational studies of radical aromatic substitution reactions. They are not derived from a specific study on this compound.

The stability of the transition state, and thus the reaction rate, would be influenced by factors such as the nature of the difluoromethyl source, the catalyst (if any), and the solvent. For instance, the use of a transition metal catalyst could offer an alternative pathway with a lower activation barrier.

Simulation of Catalytic Cycles

The simulation of catalytic cycles provides a holistic view of a reaction, mapping out the elementary steps, intermediates, and transition states involved. For the difluoromethylation of naphthalenes, a transition-metal-catalyzed cross-coupling reaction is a viable strategy. Copper-based catalysts, for example, are frequently employed in fluorination and difluoromethylation reactions.

A hypothetical catalytic cycle for the copper-catalyzed difluoromethylation of 2-methoxynaphthalene could be initiated by the formation of a copper(I)-difluoromethyl species from a suitable precursor. This highly reactive intermediate would then engage with the naphthalene substrate.

Plausible Steps in a Copper-Catalyzed Difluoromethylation Cycle:

Oxidative Addition: A Cu(I) complex reacts with a difluoromethylating agent (e.g., TMSCF2H with an activator, or a difluoromethyl halide) to form a Cu(III)-difluoromethyl intermediate.

C-H Activation/Concerted Metalation-Deprotonation (CMD): The Cu(III) intermediate coordinates to the naphthalene ring. A concerted step involving the cleavage of the C1-H bond and the formation of the C1-Cu bond occurs, often facilitated by a ligand or a base.

Reductive Elimination: The difluoromethyl group and the naphthalene moiety are reductively eliminated from the copper center, forming the desired this compound product and regenerating a Cu(I) species.

Catalyst Regeneration: The Cu(I) species re-enters the catalytic cycle.

Illustrative Energetics of a Simulated Catalytic Cycle

The following table provides a conceptual representation of the relative free energies of the species involved in a simulated catalytic cycle.

StepSpeciesRelative Free Energy (kcal/mol)
1. Catalyst Resting State Cu(I)L_n0.0
2. Oxidative Addition TS [L_nCu(I)---CF2H---X]‡+18.5
3. Cu(III) Intermediate [L_nCu(III)(CF2H)(X)]+5.2
4. CMD Transition State [Naph-H---L_nCu(III)(CF2H)(X)]‡+22.1
5. Naphthyl-Cu(III) Intermediate [Naph-Cu(III)(CF2H)(L_n)]+8.7
6. Reductive Elimination TS [Naph---Cu(III)---CF2H(L_n)]‡+15.3
7. Product Complex [Product---Cu(I)L_n]-12.4

Note: This table presents a hypothetical energy profile for a generic copper-catalyzed C-H difluoromethylation reaction. The values are for illustrative purposes to demonstrate the energetic landscape of a catalytic cycle.

Advanced Spectroscopic Characterization of Difluoromethylated Naphthalene Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections predict the expected NMR spectra for 1-(Difluoromethyl)-2-methoxynaphthalene based on data from analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the proton of the difluoromethyl group. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing difluoromethyl group.

The proton of the CHF₂ group is anticipated to appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit a complex splitting pattern characteristic of a substituted naphthalene system.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic-H7.0 - 8.5Multiplet (m)-
-OCH₃~3.9Singlet (s)-
-CHF₂6.5 - 7.5Triplet (t)JHF ≈ 50-60

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the naphthalene carbons will be influenced by the positions of the two substituents.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Naphthalene C1-C10110 - 140Singlet (s) or Doublet (d)-
-OCH₃~55Singlet (s)-
-CHF₂~115Triplet (t)JCF ≈ 230-240

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be a doublet due to coupling with the single proton of the same group.

Predicted ¹⁹F NMR Data:

Fluorine AtomsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
-CHF₂-90 to -130Doublet (d)JHF ≈ 50-60

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula of this compound (C₁₂H₁₀F₂O).

Predicted HRMS Data:

IonCalculated m/z
[M]⁺208.0699
[M+H]⁺209.0778
[M+Na]⁺231.0597

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. While specific spectra for this compound are unavailable, characteristic vibrational frequencies can be predicted. Key expected vibrations would include C-H stretching from the aromatic ring and methoxy group, C-O stretching of the ether, and C-F stretching of the difluoromethyl group. Studies on related compounds such as 1,5-dimethoxynaphthalene (B158590) have utilized FT-IR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to assign vibrational modes. nih.gov

Infrared (IR) Spectroscopy

The vibrations of a molecule can be categorized as stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). libretexts.orgmsu.edu In a molecule like this compound, which has multiple atoms, there are numerous possible vibrational modes. msu.edu For a molecule to be IR active, a change in its dipole moment must occur during the vibration. libretexts.org

Key expected vibrational frequencies for this compound include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group of the methoxy substituent will show stretching vibrations around 2950-2850 cm⁻¹.

C-F Stretch: The C-F bonds of the difluoromethyl group are expected to produce strong absorption bands in the region of 1100-1000 cm⁻¹, which is a characteristic region for organofluorine compounds. scispace.com

C-O Stretch: The aryl ether linkage will exhibit a strong C-O stretching band, typically between 1275-1200 cm⁻¹.

C=C Aromatic Stretch: The naphthalene ring will show several characteristic bands in the 1600-1450 cm⁻¹ region. msu.edu

The region below 1450 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations. msu.edu The IR spectrum of the related compound 2-methoxynaphthalene (B124790) shows characteristic peaks that can be compared. nist.govnist.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchNaphthalene Ring3100-3000Medium
Aliphatic C-H Stretch (Asymmetric)-OCH₃~2960Medium
Aliphatic C-H Stretch (Symmetric)-OCH₃~2850Medium
Aromatic C=C StretchNaphthalene Ring1600-1450Medium-Strong
C-O Stretch (Aryl Ether)Ar-O-CH₃1275-1200Strong
C-F Stretch (Asymmetric & Symmetric)-CHF₂1100-1000Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While IR absorption requires a change in dipole moment, Raman activity depends on a change in the polarizability of the molecule. spectroscopyonline.com Therefore, vibrations that are weak or silent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The breathing modes of the naphthalene ring are typically strong and sharp in the Raman spectrum.

C-F Vibrations: While strong in the IR, C-F stretches can also be observed in the Raman spectrum.

Skeletal Vibrations: The complex vibrations of the entire molecular skeleton in the fingerprint region will provide a unique pattern. spectroscopyonline.com

A study on 1-methoxynaphthalene (B125815) utilized FT-Raman spectroscopy to analyze its vibrational modes. niscpr.res.in The spectrum was recorded in the 3500-100 cm⁻¹ range and interpreted with the aid of normal coordinate analysis. niscpr.res.in Similar analysis for this compound would be necessary for a complete assignment of its vibrational modes. The Raman spectrum of the related compound 2-methoxynaphthalene is also available for comparison. chemicalbook.com

Table 2: Predicted Raman Spectroscopy Data for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Ring Breathing ModeNaphthalene Ring~1380Strong
Aromatic C-H StretchNaphthalene Ring3100-3000Strong
C=C StretchNaphthalene Ring1600-1550Strong
C-F Stretch-CHF₂1100-1000Medium
Skeletal DeformationsEntire Molecule< 800Medium-Weak

Advanced Solid-State Characterization Methods

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound. Techniques like X-ray Diffraction and Solid-State NMR provide detailed information about the crystalline structure and molecular conformation in the solid phase.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. nih.gov This information reveals details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, a single-crystal XRD analysis would provide definitive information on:

The conformation of the methoxy and difluoromethyl groups relative to the naphthalene plane.

The packing of the molecules in the crystal lattice.

The presence of any specific intermolecular interactions involving the fluorine atoms or the aromatic system.

While specific XRD data for this compound is not publicly available, studies on related compounds like 2-methoxynaphthalene have been conducted. rsc.org The crystal structure of 2-methoxynaphthalene photodimer has been determined, revealing a centrosymmetric molecular structure. rsc.org Such data on related molecules serves as a basis for understanding how naphthalene derivatives pack in the solid state.

Table 3: Potential X-ray Diffraction (XRD) Parameters for a Molecular Crystal like this compound

ParameterDescriptionExample Data (Hypothetical)
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe group of symmetry operations of the crystal.P2₁/c
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 8.1 Å, b = 9.2 Å, c = 12.5 Å, β = 95°
Molecules per Unit Cell (Z)The number of molecules within one unit cell.4

Solid-State Nuclear Magnetic Resonance (SSNMR)

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a technique that provides information about the local environment of atomic nuclei (e.g., ¹³C, ¹⁹F, ¹H) in a solid sample. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, which can provide detailed structural information. nih.gov

For this compound, SSNMR would be particularly useful for:

¹³C SSNMR: Distinguishing between crystallographically inequivalent carbon atoms in the unit cell, providing information about the molecular symmetry in the solid state. nih.gov

¹⁹F SSNMR: Probing the local environment of the fluorine atoms in the difluoromethyl group. The chemical shifts of fluorine are very sensitive to the local electronic and spatial environment.

Probing Polymorphism: Different crystalline forms (polymorphs) of the same compound will generally give different SSNMR spectra, making it a powerful tool for identifying and characterizing polymorphism.

Studies on naphthalene have shown that ¹³C SSNMR can reveal structural details beyond what is resolved by diffraction methods, such as distortions of the molecule from its gas-phase symmetry. nih.gov

Table 4: Expected Solid-State NMR (SSNMR) Characteristics for this compound

NucleusInformation Gained
¹³CResolution of signals for non-equivalent carbons in the crystal lattice, indicating molecular packing and symmetry.
¹⁹FHigh sensitivity to the local environment, providing insight into intermolecular interactions involving the -CHF₂ group.
¹HInformation on proton environments and proximities, often used in conjunction with ¹³C SSNMR.

Electronic Spectroscopy for Molecular Probing

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light. ufg.br This provides insights into the conjugated π-systems and the presence of chromophores.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijpsjournal.comscholarsresearchlibrary.com The absorption of photons promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). libretexts.org

The naphthalene ring system is a strong chromophore. The introduction of the methoxy group (an auxochrome) and the difluoromethyl group will modulate the electronic transitions of the naphthalene core. The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

The UV spectrum of 2-methoxynaphthalene in ethanol (B145695) typically shows absorption maxima around 226 nm, with other bands corresponding to π-π* transitions of the naphthalene ring system. ijpsjournal.com The spectrum of this compound is expected to be similar, with potential shifts in the absorption maxima due to the electronic effects of the -CHF₂ group. The primary transitions observed will be π → π* transitions within the aromatic system. libretexts.org

Table 5: Predicted UV-Vis Spectroscopy Data for this compound in a Non-polar Solvent

Transition TypeChromophoreExpected λₘₐₓ (nm)
π → πNaphthalene Ring~230
π → πNaphthalene Ring~275
π → π*Naphthalene Ring~320

Fluorescence Spectroscopy

Fluorescence spectroscopy is a critical analytical technique for investigating the electronic structure and photophysical properties of aromatic compounds. The fluorescence characteristics of naphthalene and its derivatives are of particular interest due to their widespread use as environmental probes and in the development of fluorescent materials. nih.gov The introduction of substituents onto the naphthalene core can significantly modulate its fluorescence properties, including emission wavelength, quantum yield, and fluorescence lifetime. nih.govmdpi.com This section explores the anticipated fluorescence behavior of this compound based on the known effects of its constituent functional groups.

Naphthalene itself is a well-characterized fluorophore, known for its strong fluorescence in the ultraviolet region. nih.gov The rigid, planar structure and extensive π-electron system of the naphthalene moiety contribute to a high fluorescence quantum yield and excellent photostability. nih.gov These intrinsic properties make naphthalene derivatives promising candidates for various applications in materials science and analytical chemistry. nih.gov

The presence of a methoxy group (-OCH₃) at the 2-position of the naphthalene ring is expected to significantly influence the fluorescence of the molecule. The methoxy group is a strong electron-donating group, which can increase the electron density of the aromatic system through resonance effects. This increase in electron density generally leads to a bathochromic (red) shift in both the absorption and emission spectra. mdpi.comresearchgate.net Studies on other methoxynaphthalene derivatives have demonstrated that the methoxy group enhances fluorescence intensity. researchgate.net For instance, the electronic and fluorescence spectral properties of various naphthalene derivatives have been shown to be highly dependent on the nature and position of substituents. niscpr.res.in High-resolution laser spectroscopy of 1-methoxynaphthalene has revealed detailed information about its electronic transitions, further underscoring the influence of the methoxy group on the naphthalene core's spectroscopic properties. pitt.edu

Table 1: Spectral Characteristics of 2-Methoxynaphthalene

PropertyValue
CAS Number 93-04-9 thermofisher.com
Molecular Formula C₁₁H₁₀O thermofisher.com
IUPAC Name 2-methoxynaphthalene thermofisher.com
Melting Point 70.0-77.0°C thermofisher.com
Boiling Point 274 °C chemsynthesis.com
Appearance White to yellow-brown crystals or powder thermofisher.com

The detailed study of the fluorescence spectroscopy of this compound would provide valuable insights into the effects of difluoromethylation on the photophysical properties of methoxynaphthalene systems. Such research would contribute to the broader understanding of structure-property relationships in functionalized aromatic compounds and could guide the design of novel fluorescent probes and materials. rsc.org

Conformational Analysis and Stereochemistry of Difluoromethylated Naphthalene Systems

Influence of the Difluoromethyl Group on Molecular Conformation

The difluoromethyl group exerts significant influence on the molecular conformation of naphthalene (B1677914) systems. researchgate.net Unlike a simple methyl group, the CF2H group is a moderate hydrogen bond donor and possesses unique steric and electronic properties that dictate its spatial arrangement. researchgate.net In a molecule like 1-(difluoromethyl)-2-methoxynaphthalene, the primary conformational question revolves around the rotation about the C1-C(CF2H) bond and the C2-O(methoxy) bond.

The presence of bulky substituents on the naphthalene ring can lead to deformation of the aromatic system itself. mdpi.com In the case of 1,2-disubstituted naphthalenes, steric hindrance between the adjacent difluoromethyl and methoxy (B1213986) groups forces them to adopt a conformation that minimizes this repulsion. This typically results in a non-planar arrangement where the substituents are pushed out of the plane of the naphthalene ring. The rotational barrier for the difluoromethyl group is influenced by its interactions with the adjacent methoxy group and the hydrogen atom at the C8 position of the naphthalene core (a peri-interaction). Computational studies on related fluorinated molecules show that these interactions are critical in determining the most stable conformer.

Table 1: Factors Influencing the Conformation of this compound

Influencing FactorDescriptionAnticipated Effect on Conformation
Steric RepulsionRepulsive forces between the electron clouds of the bulky CF2H and OCH3 groups at adjacent positions (C1 and C2).Forces the groups to twist away from each other, leading to a non-coplanar arrangement relative to the naphthalene ring.
Peri-InteractionSteric clash between the C1-substituent (CF2H group) and the hydrogen atom at the C8 position.Influences the rotational position of the CF2H group to minimize this interaction, affecting the dihedral angle.
Dipole-Dipole InteractionsInteractions between the dipoles of the C-F bonds and the C-O bond.Can be either stabilizing or destabilizing depending on the relative orientation of the dipoles, influencing the preferred rotational isomer. youtube.com
Intramolecular Hydrogen BondingA weak, attractive interaction between the hydrogen of the CF2H group and the oxygen of the methoxy group. researchgate.netmdpi.comStabilizes a conformation where these groups are in close proximity, potentially counteracting some steric repulsion.

Intramolecular Interactions and Hydrogen Bonding

A key feature of the difluoromethyl group is the ability of its hydrogen atom to act as a hydrogen bond donor. researchgate.netmdpi.com This capability leads to significant intramolecular interactions, particularly when a suitable hydrogen bond acceptor, such as the oxygen atom of a methoxy group, is positioned nearby. In this compound, a stabilizing intramolecular hydrogen bond of the C–H···O type is expected.

Table 2: Potential Intramolecular Interactions in this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondC-H of the difluoromethyl group (-CF2H)Oxygen of the methoxy group (-OCH3)Strongly influences and stabilizes a specific rotational conformation, locking the relative positions of the two substituents. mdpi.comnih.gov
HyperconjugationC-H sigma bonding orbitalC-F sigma-star antibonding orbitalA stabilizing stereoelectronic effect, often referred to as the "gauche effect," which favors a gauche conformation. youtube.com
π-StackingNaphthalene ringNaphthalene ring (intermolecular)Can influence crystal packing and the conformation in the solid state. nih.gov

Steric and Stereoelectronic Effects on Conformation

The conformation of this compound is governed by a delicate balance of steric and stereoelectronic effects.

Steric Effects: The primary steric effect arises from the van der Waals repulsion between the difluoromethyl group, the methoxy group, and the peri-hydrogen (H8). The naphthalene framework is relatively rigid, but substituents in adjacent positions cause significant steric strain. This strain forces the C-CF2H and C-OCH3 bonds to rotate to an optimal angle that minimizes these repulsive interactions. In heavily substituted naphthalenes, these steric clashes can even cause out-of-plane distortions of the naphthalene ring itself to relieve strain. mdpi.com

Stereoelectronic Effects: Beyond simple steric bulk, stereoelectronic effects play a critical stabilizing role. One of the most relevant is hyperconjugation. In fluorinated systems like 1,2-difluoroethane, a "gauche effect" is observed, where the gauche conformer is more stable than the anti conformer, despite increased steric repulsion. youtube.com This stability is attributed to a hyperconjugative interaction between the filled C-H sigma (σ) bonding orbital on one carbon and the empty C-F sigma-star (σ) antibonding orbital on the adjacent carbon. youtube.com A similar stabilizing interaction is plausible in this compound. A gauche-like arrangement between the C-H bond of the difluoromethyl group and the C-O bond of the methoxy group could be stabilized by the overlap of the C-H σ orbital with the C-O σ orbital, or vice versa. This electronic stabilization can favor a specific conformation that might otherwise seem sterically unfavorable.

Stereochemical Control in Synthesis and Reactions

The presence of the difluoromethyl group introduces a potential stereocenter if the naphthalene ring is appropriately substituted to create a chiral molecule. Therefore, controlling the stereochemistry during the synthesis and subsequent reactions of such compounds is of significant interest.

Achieving stereochemical control in the introduction of a difluoromethyl group is a recognized challenge in synthetic chemistry. However, significant progress has been made in developing stereoselective difluoromethylation reactions. Reagent-controlled approaches, where a chiral difluoromethylating agent is used, have proven effective for the highly stereoselective synthesis of α-difluoromethyl amines from imines. mdpi.com Such methods provide access to enantiomerically enriched products with high efficiency and often proceed through non-chelating transition states. mdpi.com

For difluoromethylated naphthalenes, synthetic strategies might involve:

Asymmetric Synthesis: Starting with a chiral precursor or using a chiral catalyst to guide the regioselective and stereoselective installation of the difluoromethyl group onto the naphthalene core. rsc.org

Enzymatic Reactions: Biocatalytic methods are emerging as powerful tools for complex organic transformations. Directed evolution of enzymes has enabled highly enantioselective reactions, including the construction of molecules with CF3-substituted quaternary stereocenters. acs.org Similar enzymatic platforms could potentially be developed for difluoromethylation.

Dynamic Stereochemistry: In some complex molecular systems, the configuration of sp3-carbon centers can be controlled by neighboring, fixed stereocenters, allowing for the transmission of stereochemical information. researchgate.netdntb.gov.ua While not directly demonstrated for this compound, this principle highlights advanced methods for controlling stereochemistry in intricate molecules.

The development of these synthetic methods is crucial for accessing specific stereoisomers of difluoromethylated naphthalenes, which is essential for investigating their properties and potential applications in fields like medicinal chemistry and materials science.

Structural Relationships and Chemical Functionality

Influence of the Difluoromethyl Group on Physicochemical Properties Relevant to Synthesis and Reactivity

The introduction of a difluoromethyl (CF₂H) group into an organic molecule significantly alters its physical and chemical properties.

The difluoromethyl group imparts a notable increase in polarity to the molecule. This is a direct consequence of the high electronegativity of the two fluorine atoms, which creates a strong dipole moment across the C-F bonds. wikipedia.orgalfa-chemistry.com This increased polarity can influence the solubility of the compound and its interactions with other polar molecules.

Furthermore, the C-H bond within the difluoromethyl group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor. nih.govh1.coacs.org While it is a weaker hydrogen bond donor than traditional donors like hydroxyl (-OH) or amine (-NH₂) groups, its capability is comparable to that of thiophenols and anilines. h1.coacs.orgacs.org The hydrogen bond acidity, a measure of this donor strength, can be quantified using Abraham's solute ¹H NMR analysis, which yields an acidity parameter 'A'. Studies on analogous aromatic compounds, such as difluoromethyl anisoles, have shown 'A' values in the range of 0.094 to 0.126. acs.org For comparison, compounds with a simple methyl group exhibit 'A' values of less than 0.01. rsc.org The ability to form hydrogen bonds is a critical factor in designing synthetic pathways and predicting intermolecular interactions. rsc.org

Table 1: Hydrogen Bond Acidity (A) of Related Aromatic Compounds
Compound TypeHydrogen Bond Acidity (A) ValueReference
Difluoromethyl Anisoles (ArOCF₂H)0.094–0.126 acs.org
Difluoromethyl Thioanisoles (ArSCF₂H)0.085–0.116 acs.org
Thiophenol (ArSH)~0.12 researchgate.net
Aniline (ArNH₂)~0.07 researchgate.net
Methylated Analogues (ArCH₃)<0.01 rsc.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in both synthesis and medicinal chemistry. The effect of the difluoromethyl group on lipophilicity is nuanced. While often considered a "lipophilic hydrogen bond donor," its impact on logP when replacing a methyl group is not always straightforward. acs.org

Table 2: Change in Lipophilicity for Difluoromethylated Aromatics
ParameterValue RangeReference
ΔlogP (logP(ArCF₂H) - logP(ArCH₃))-0.1 to +0.4 nih.govacs.org

A key characteristic conferred by the difluoromethyl group is enhanced chemical stability, particularly resistance to oxidation. This stability is primarily due to the high bond dissociation energy of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. wikipedia.orgalfa-chemistry.com This makes the difluoromethyl group significantly more resistant to chemical and metabolic degradation compared to a methyl or methylene (B1212753) group. rsc.orgacs.org

The C-F bond's strength protects adjacent C-H and C-C bonds from oxidative cleavage. alfa-chemistry.com Consequently, replacing a metabolically vulnerable group with a difluoromethyl group is a common strategy to enhance the metabolic stability of a molecule. rsc.orgnih.gov This inherent stability is a critical consideration in synthetic design, as it dictates the reaction conditions that the molecule can tolerate without decomposition.

Electronic Effects of Substituents on Naphthalene (B1677914) Reactivity

The reactivity of the naphthalene ring in 1-(difluoromethyl)-2-methoxynaphthalene is dictated by the combined electronic effects of the difluoromethyl and methoxy (B1213986) substituents. These effects are described by Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent through inductive (σI) and resonance (σR) effects.

Conversely, the difluoromethyl group (-CF₂H) is moderately electron-withdrawing through both inductive and resonance effects (positive σI and σR values). rsc.org

The interplay of these two groups creates a unique electronic landscape on the naphthalene core. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the electron-withdrawing difluoromethyl group deactivates it. Naphthalene itself is more reactive than benzene (B151609) in electrophilic substitutions, with a preference for reaction at the 1-position (α-position). wordpress.comlibretexts.org In this substituted naphthalene, the powerful activating effect of the methoxy group is expected to direct incoming electrophiles primarily to the 3-position (ortho to the methoxy and meta to the difluoromethyl group). The 4-position is sterically hindered and electronically deactivated by the adjacent difluoromethyl group. Further substitution on the second ring is also possible, with the 5 and 8-positions being the most likely sites. youtube.com

Table 3: Hammett Constants for Relevant Substituents
Substituentσ (meta)σ (para)Reference
-OCH₃+0.12-0.27 numberanalytics.com
-CF₂HN/AN/AConsidered moderately electron-withdrawing rsc.org

Non-Biological Structure-Reactivity Relationships in Derivatization

The structural and electronic features of this compound open up several avenues for non-biological derivatization. Derivatization can be used to modify the compound's properties or to attach it to other molecular scaffolds. libretexts.orgyoutube.com

One major class of reactions is electrophilic aromatic substitution . As discussed, the electron-rich naphthalene ring, activated by the methoxy group, is susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions. youtube.com The regioselectivity of these reactions will be controlled by the directing effects of the existing substituents, making the 3-position a primary target for derivatization.

Another approach involves the derivatization of the difluoromethyl group itself. The acidic proton of the CF₂H group can be removed under strongly basic conditions to generate a nucleophilic difluoromethyl anion. acs.org This "masked nucleophile" can then react with a wide range of electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 1-position. acs.org Furthermore, the difluoromethyl group can participate in various transition-metal-catalyzed cross-coupling reactions, providing another powerful tool for derivatization. rsc.org

The choice of derivatization strategy depends on the desired final product. The inherent stability of the C-F bonds ensures that the difluoromethyl group will remain intact under many reaction conditions used to modify other parts of the molecule. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Use as Building Blocks for Complex Molecular Architectures

1-(Difluoromethyl)-2-methoxynaphthalene serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The difluoromethylated naphthalene (B1677914) core is a structural motif found in various compounds of interest, particularly in medicinal and agricultural chemistry. nih.gov The presence of both the difluoromethyl and methoxy (B1213986) groups on the naphthalene ring allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.

One of the key applications lies in its use for creating complex heterocyclic structures. The difluoromethyl group can influence the reactivity of the naphthalene ring, directing further substitutions to specific positions. This regioselectivity is vital for the controlled synthesis of complex target molecules. For instance, palladium-catalyzed intramolecular insertion reactions involving ortho-bromophenyl-bearing 1,1-difluoroallenes can lead to the formation of difluoromethylated naphthalenes, highlighting a strategy for constructing six-membered carbocycles. rsc.org

The compound also provides a scaffold for late-stage functionalization, a strategy that introduces key chemical groups in the final steps of a synthesis. This approach is highly efficient for creating a diverse library of related compounds for screening purposes, for example, in drug discovery. nih.gov

Role in the Development of New Synthetic Methodologies

The study of this compound and related compounds has contributed to the development of novel synthetic methods, particularly for the introduction of the difluoromethyl group into aromatic systems. Direct C-H difluoromethylation is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials, thus increasing step economy. nih.gov

Research in this area has led to the development of radical-based C-H difluoromethylation protocols. nih.gov These methods often utilize a difluoromethyl radical precursor, which can be generated under various conditions, including photoredox catalysis. The development of such methodologies is crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of previously inaccessible fluorinated molecules.

Furthermore, the synthesis of difluoromethylated naphthalenes via ring construction strategies, such as the palladium-catalyzed insertion of 1,1-difluoroallenes, represents a significant advancement in synthetic methodology. rsc.org This approach allows for the formation of the difluoromethylated naphthalene core from acyclic precursors, offering a different and potentially more efficient route compared to direct fluorination of a pre-existing naphthalene ring.

Contribution to Specialty Chemicals and Materials

The unique electronic and physical properties imparted by the difluoromethyl group make this compound and its derivatives valuable in the development of specialty chemicals and advanced materials. The high lipophilicity and metabolic stability conferred by the CHF2 group are particularly advantageous. nih.gov

In the realm of materials science, the incorporation of fluorinated moieties can significantly alter the properties of organic materials. For example, fluorination can enhance thermal stability, influence crystal packing, and modify the electronic properties of organic semiconductors or liquid crystals. While specific applications of this compound in materials are not extensively documented in the provided search results, the known effects of fluorination suggest its potential use in creating novel materials with tailored properties. The parent compound, 2-methoxynaphthalene (B124790), is known to be used as a stabilizer in smokeless gunpowders. wikipedia.org

The synthesis of various difluoromethyl ethers and sulfides from phenols and thiophenols using reagents like difluoromethyltriflate (HCF2OTf) highlights the broader utility of difluoromethylated compounds in creating specialty chemicals. nih.govgoogle.com These methods offer efficient routes to a wide range of difluoromethylated products with potential applications in various fields.

Industrial Production Considerations

The industrial-scale production of this compound would likely be influenced by the availability and cost of the starting materials and the efficiency of the synthetic route. The synthesis of the precursor 2-methoxynaphthalene can be achieved through the alkylation of β-naphthol with dimethyl sulfate (B86663) or by the direct esterification with methanol. wikipedia.orgchemicalbook.com

For the introduction of the difluoromethyl group, several methods are available, each with its own set of considerations for industrial application. The use of difluoromethyltriflate (HCF2OTf) is an attractive option as it is a liquid and not an ozone-depleting substance, unlike the gaseous HCF2Cl (Freon 22) which has been traditionally used. nih.gov The development of one-pot protocols for the conversion of aryl halides or boronic acids to difluoromethyl ethers further enhances the industrial feasibility of such processes. nih.gov

The choice of a specific synthetic route for industrial production would depend on a thorough evaluation of factors such as yield, reaction conditions (temperature, pressure), catalyst cost and recyclability, and waste management. For example, a method that utilizes a readily available, non-toxic catalyst and proceeds at ambient temperature and pressure would be highly desirable for large-scale manufacturing. sigmaaldrich.com

Conclusion and Future Research Directions

A Summary of the Current Landscape

Our understanding of 1-(difluoromethyl)-2-methoxynaphthalene is largely built upon the broader knowledge of difluoromethylation reactions and the established chemistry of naphthalene (B1677914) derivatives. The difluoromethyl group is recognized for its capacity to enhance metabolic stability and bioavailability in drug candidates. nih.govnih.gov The naphthalene core, a common scaffold in medicinal chemistry, provides a versatile platform for introducing various functional groups. mdpi.comnih.gov

The synthesis of difluoromethylated aromatics has seen significant advancements, moving beyond the use of harsh reagents like chlorodifluoromethane (B1668795) (Freon 22) to milder, more selective methods. nih.govrsc.org These include visible-light photoredox catalysis and the use of specialized difluoromethylating agents such as S-(difluoromethyl)diarylsulfonium salts and difluoromethyl 2-pyridyl sulfone. nih.govnih.govcas.cn While direct difluoromethylation of 2-methoxynaphthalene (B124790) to selectively yield the 1-isomer can be challenging due to the directing effects of the methoxy (B1213986) group, modern synthetic strategies offer potential pathways. youtube.com The reactivity of the resulting this compound is anticipated to be influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing, yet hydrogen-bond-donating, difluoromethyl group.

Unexplored Avenues in Synthesis and Reactivity

Despite the progress in difluoromethylation chemistry, specific, high-yield synthetic routes to this compound remain an area ripe for exploration. Future research could focus on the following:

Regioselective Difluoromethylation: Developing catalytic systems that can precisely target the C1 position of 2-methoxynaphthalene is a key challenge. This could involve the design of novel ligands for metal-catalyzed cross-coupling reactions or the use of directing groups that can be temporarily installed and later removed.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in handling reactive intermediates and improving reaction efficiency and safety. chemrxiv.org Investigating the difluoromethylation of 2-methoxynaphthalene under flow conditions could lead to higher yields and better control over the reaction.

Novel Difluoromethylating Reagents: The development of new, more efficient, and environmentally benign difluoromethylating agents is an ongoing pursuit. rsc.org Tailoring these reagents for specific substrates like 2-methoxynaphthalene could unlock more efficient synthetic pathways.

Reactivity Studies: A systematic investigation into the reactivity of the C-H bonds of the difluoromethyl group and the aromatic protons of the naphthalene ring in this compound is needed. This would include studying its behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions. Understanding how the two substituents influence each other's reactivity is crucial for its use as a building block.

Potential for Novel Chemical Applications

The unique electronic and steric properties of this compound suggest a range of potential applications that are yet to be fully realized.

Medicinal Chemistry: The combination of the naphthalene scaffold and the difluoromethyl group makes this compound an attractive starting point for the design of novel therapeutic agents. The difluoromethyl group can enhance binding affinity to biological targets through hydrogen bonding and improve pharmacokinetic properties. cas.cnnih.gov Its potential as a lead compound in areas like oncology, virology, and neurodegenerative diseases warrants investigation. nih.govacs.org

Agrochemicals: Similar to its role in pharmaceuticals, the difluoromethyl group can impart desirable properties to agrochemicals, such as increased potency and metabolic stability. nih.gov this compound could serve as a precursor for new classes of fungicides, herbicides, or insecticides.

Materials Science: The incorporation of fluorine can significantly alter the optical and electronic properties of organic materials. The global market for naphthalene derivatives is already substantial and projected to grow, indicating a demand for novel functionalized naphthalenes. futuremarketinsights.com Research into the photophysical properties of this compound and its derivatives could lead to the development of new materials for organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence and environment of fluorine atoms (δ ~ -100 to -150 ppm for -CF₂H). ¹H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~220–230) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C-F (1000–1100 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .

How can conflicting toxicological data from animal and human studies be reconciled?

Q. Advanced

  • Risk of Bias Assessment : Use standardized tools (e.g., Table C-6/C-7 in ) to evaluate study design, randomization, and outcome reporting .
  • Dose-Response Modeling : Adjust for interspecies differences using allometric scaling (e.g., mg/m³ vs. mg/kg) and account for metabolic variations (e.g., cytochrome P450 activity) .
  • Evidence Integration : Apply systematic review frameworks (e.g., ATSDR’s 8-step process in ) to weight human observational studies and controlled animal experiments appropriately .

What biological targets are implicated in the bioactivity of fluorinated naphthalenes?

Basic
Fluorinated naphthalenes often target:

  • Enzymes : Cytochrome P450 isoforms (CYP1A1, CYP2E1) due to hydrophobic interactions with the naphthalene core .
  • Receptors : Aryl hydrocarbon receptor (AhR) activation, linked to oxidative stress responses .
    Structural comparisons (e.g., 1-trifluoromethyl vs. 1-difluoromethyl analogs) reveal that fluorine count and position modulate binding affinity and metabolic stability .

What parameters are critical in designing inhalation toxicity studies?

Q. Advanced

  • Exposure Duration : Subacute (14–28 days) vs. chronic (6–12 months) studies to assess cumulative effects .
  • Dosimetry : Use real-time aerosol monitoring to ensure consistent particle size (1–5 µm for alveolar deposition) .
  • Interspecies Extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to adjust for differences in lung morphology and metabolic rates between rodents and humans .

How do solubility and stability impact experimental protocols?

Q. Basic

  • Solubility : Limited in water (<0.1 mg/mL) but soluble in ethanol, DMSO, or acetone. Pre-dissolve in DMSO for in vitro assays to avoid precipitation .
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethyl group. Monitor degradation via HPLC every 6 months .

Can computational models predict metabolic pathways?

Q. Advanced

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify probable Phase I (oxidation at the methoxy group) and Phase II (glucuronidation) metabolites .
  • Validation : Compare predictions with in vitro hepatocyte or microsomal assays. LC-MS/MS quantifies metabolite formation rates .

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